molecular formula C11H12ClN3 B2384168 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole CAS No. 1548796-53-7

3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole

Cat. No. B2384168
CAS RN: 1548796-53-7
M. Wt: 221.69
InChI Key: LMKJIAQIUBMOJZ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CPI-455 belongs to the class of triazole compounds, which have been found to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole is not fully understood, but it is believed to act by inhibiting the activity of histone lysine methyltransferase (KMT) enzymes, which are involved in the regulation of gene expression. 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole has been found to specifically inhibit the activity of the KMT5A enzyme, which is overexpressed in several types of cancer.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole has been found to exhibit several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole in lab experiments is its potent antiproliferative activity, which makes it a useful tool for studying cancer cell growth and survival. However, one limitation is that 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole is a relatively new compound, and its effects on normal cells and tissues are not fully understood.

Future Directions

There are several potential future directions for research on 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole, including:
1. Further studies to elucidate the exact mechanism of action of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole and its effects on gene expression.
2. Studies to investigate the potential of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole as an anti-metastatic agent.
3. Studies to investigate the effects of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole on normal cells and tissues.
4. Studies to investigate the potential of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole in combination with other anticancer agents.
5. Studies to investigate the potential of 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole in animal models of cancer.
Conclusion
In conclusion, 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole is a promising compound with potential as a therapeutic agent for the treatment of cancer. Its potent antiproliferative activity and ability to inhibit the activity of histone lysine methyltransferase enzymes make it a useful tool for studying cancer cell growth and survival. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole can be synthesized using a variety of methods, including the reaction of 2-chlorobenzonitrile with isopropylmagnesium chloride, followed by the reaction with sodium azide and subsequent reduction. Another method involves the reaction of 2-chlorobenzonitrile with isopropylamine, followed by the reaction with sodium azide and reduction.

Scientific Research Applications

3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole has been the subject of several scientific studies, which have explored its potential as a therapeutic agent. One study found that 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole exhibited potent antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. Another study found that 3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole inhibited the growth of human pancreatic cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

3-(2-chlorophenyl)-4-propan-2-yl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8(2)15-7-13-14-11(15)9-5-3-4-6-10(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKJIAQIUBMOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazole

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